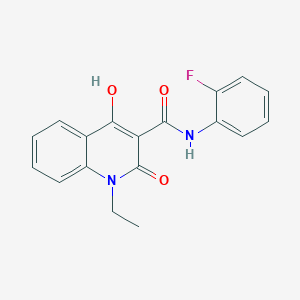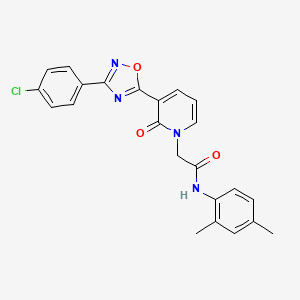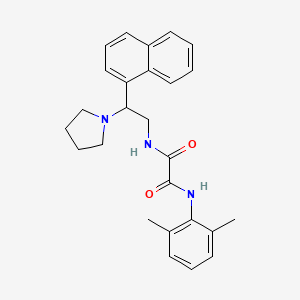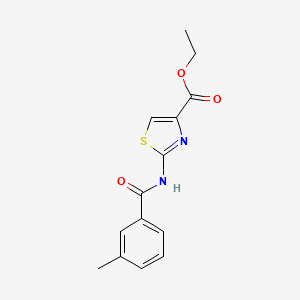
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate, also known as tert-leucine methyl ester, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is not fully understood. However, it has been suggested that the compound may act as a nucleophile in various reactions, leading to the formation of new bonds and the synthesis of complex molecules.
Biochemical and physiological effects:
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has been shown to have no significant biochemical or physiological effects in vitro and in vivo studies. However, further studies are needed to fully understand the potential effects of the compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has several advantages for lab experiments. It is easy to synthesize, has high purity, and can be used as a building block for the synthesis of various biologically active compounds. However, the compound has some limitations, including its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate. These include further studies on its mechanism of action, its potential applications in drug discovery, and its use as a building block for the synthesis of new materials. Additionally, the compound may have potential applications in the fields of catalysis and asymmetric synthesis, which warrant further investigation.
Conclusion:
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of the compound with high purity. While the mechanism of action of the compound is not fully understood, it has been suggested to act as a nucleophile in various reactions. Further studies are needed to fully understand the potential effects of the compound on living organisms. The compound has several advantages for lab experiments, including its ease of synthesis and potential applications in drug discovery and the synthesis of new materials. Future research directions include further studies on its mechanism of action and potential applications in catalysis and asymmetric synthesis.
Métodos De Síntesis
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acetoacetate with 2-methylphenylhydrazine, followed by the addition of methyl iodide and the final step of hydrolysis. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has been widely used in scientific research due to its potential applications in various fields. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)12(15)9-13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYESFVGXKUEH-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996716.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2996719.png)

![N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide](/img/structure/B2996721.png)

![1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B2996725.png)
![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)